

Target Engagement of KRAS G12C Inhibitor 48: A Technical Guide

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Compound of Interest

Compound Name: KRAS G12C inhibitor 48

Cat. No.: B12397100

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement of **KRAS G12C inhibitor 48** (also known as compound 6e), a potent and selective inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with the G12C mutation. This document details the biochemical and cellular activity of inhibitor 48, outlines the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to KRAS G12C and Inhibitor 48

The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, proliferation, and survival.^[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.^[2] This mutation results in a constitutively active KRAS protein, driving uncontrolled tumor growth.^[3]

KRAS G12C inhibitor 48 is a small molecule designed to specifically and covalently bind to the cysteine residue of the G12C mutant KRAS protein.^{[4][5]} This irreversible binding locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling.^[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for **KRAS G12C inhibitor 48**, providing a comparative overview of its biochemical potency and cellular activity.

Table 1: Biochemical Activity of **KRAS G12C Inhibitor 48**

| Parameter | Value | Description |
|-----------|-----------|--|
| IC50 | 639.91 nM | The half maximal inhibitory concentration against KRAS G12C protein. [4] [5] |

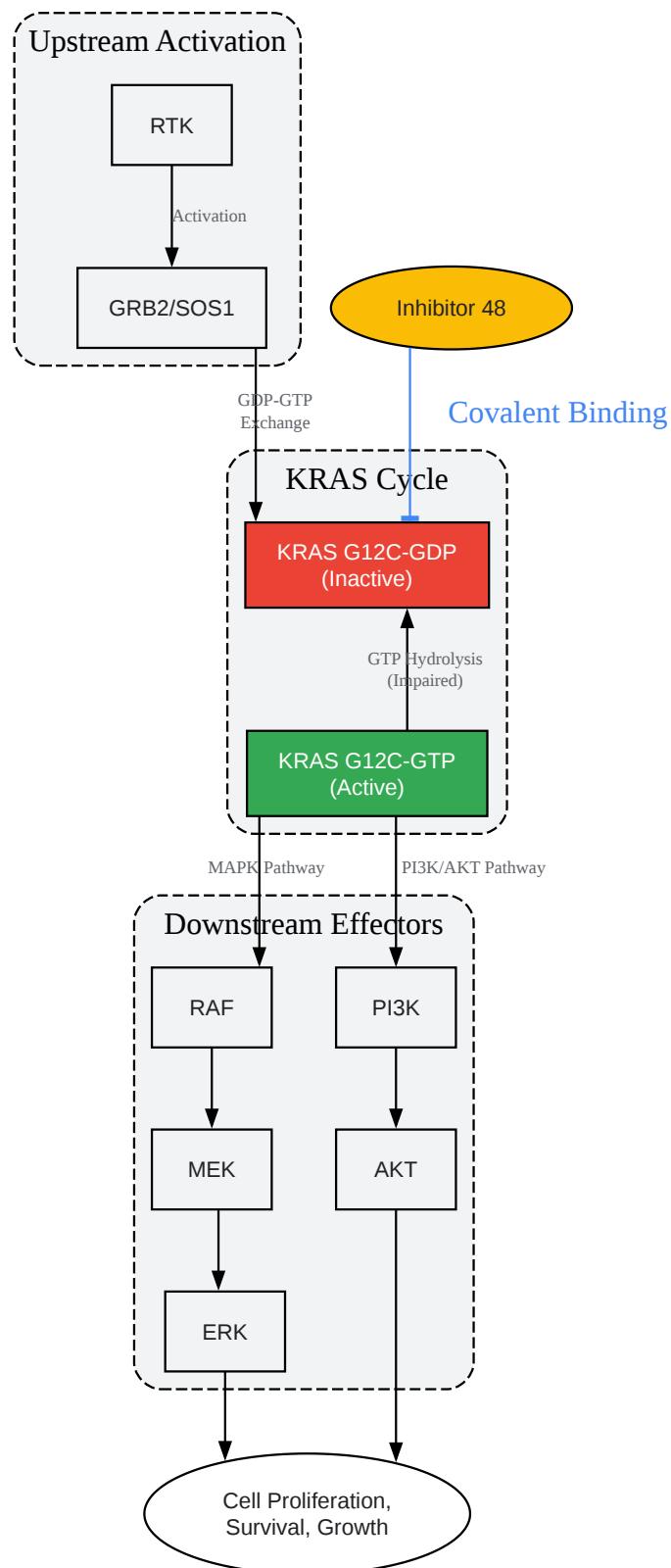
Table 2: Anti-proliferative Activity of **KRAS G12C Inhibitor 48** in Cancer Cell Lines

| Cell Line | IC50 (μM) | Cancer Type |
|-----------|-----------|----------------------------|
| H358 | 0.796 | Non-Small Cell Lung Cancer |
| H23 | 6.33 | Non-Small Cell Lung Cancer |
| A549 | 16.14 | Non-Small Cell Lung Cancer |

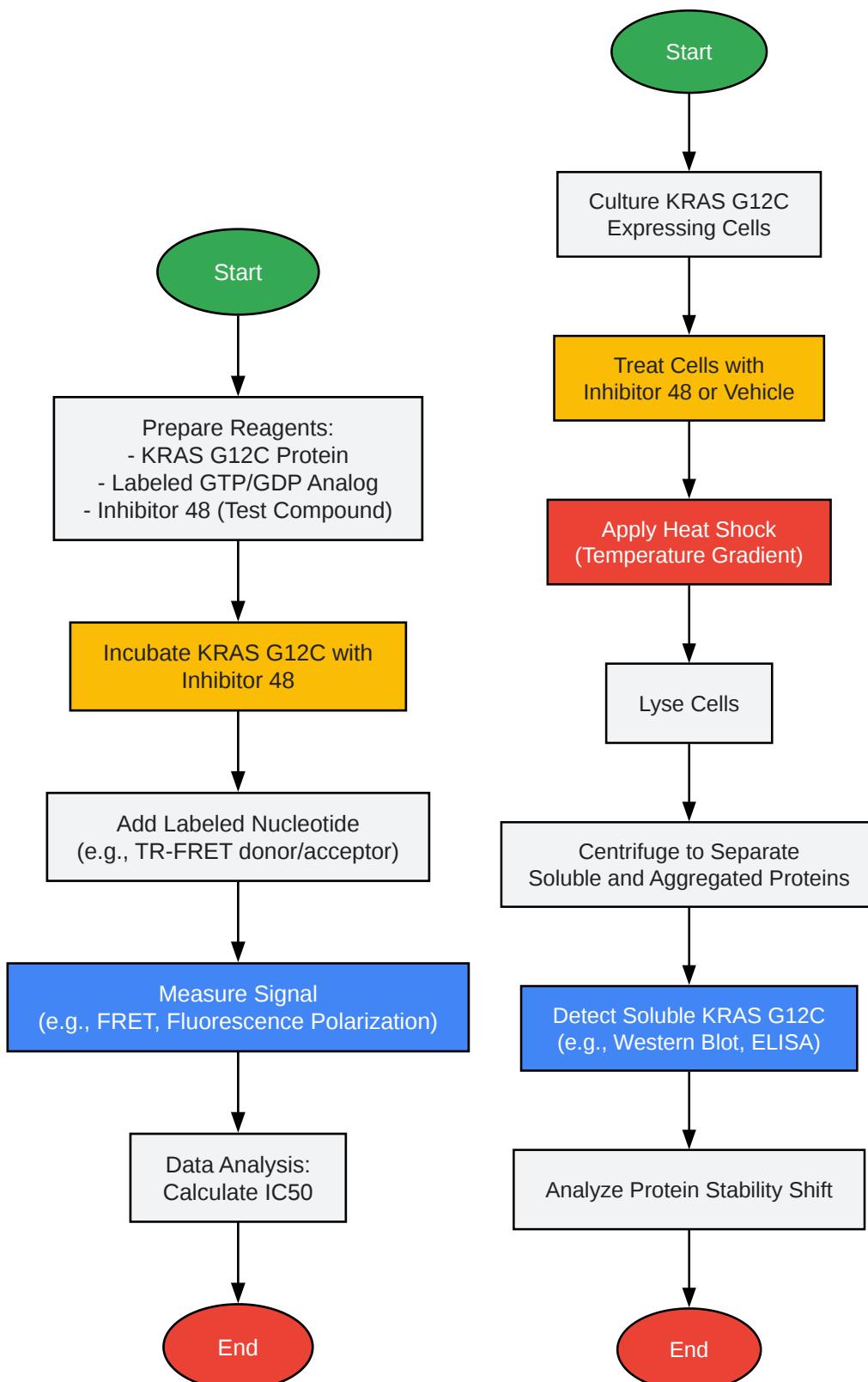
Data from MedchemExpress product page, citing Yang F, et al.[\[4\]](#)[\[5\]](#)

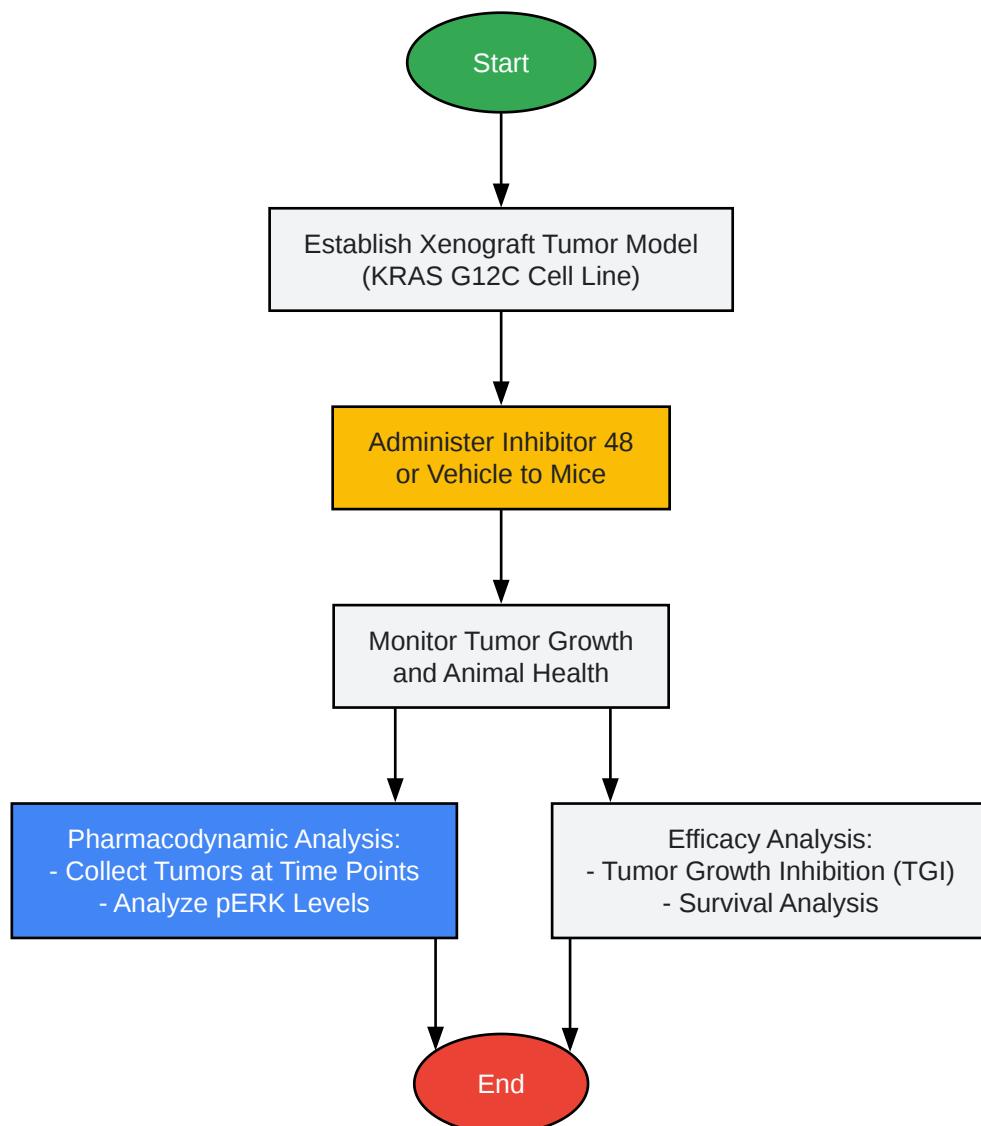
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the KRAS G12C signaling pathway and the workflows for key experimental assays used to characterize KRAS G12C inhibitors.

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Caption: KRAS G12C Signaling Pathway and Inhibition by Compound 48.





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